Fluorine Substitution Significantly Reduces Basicity (pKa) and hERG Liability vs. Non-Fluorinated Piperidine Scaffolds
The introduction of a fluorine atom into the piperidine ring markedly decreases the basicity of the amine. A 2024 chemoinformatic analysis of a library of fluorinated piperidines demonstrated that fluorine atoms notably lower the pKa of these compounds, which is directly correlated to a reduced affinity for the human ether-a-go-go-related gene (hERG) potassium channel, a major source of cardiac toxicity in drug development [1].
| Evidence Dimension | Basicity (pKa) and hERG affinity |
|---|---|
| Target Compound Data | pKa (predicted): -3.61 ± 0.40 [2] |
| Comparator Or Baseline | Non-fluorinated piperidine scaffold (baseline: higher pKa and hERG affinity) |
| Quantified Difference | Class-level inference of reduced basicity and lower hERG risk [1]. |
| Conditions | In silico pKa calculation and correlation analysis with hERG channel affinity. |
Why This Matters
Prioritizing this fluorinated building block over its non-fluorinated counterpart can proactively mitigate the risk of cardiotoxicity in lead compounds, streamlining drug candidate selection and development.
- [1] Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. View Source
- [2] ChemicalBook. (2025). TERT-BUTYL 3-FLUORO-4-OXOPIPERIDINE-1-CARBOXYLATE. View Source
